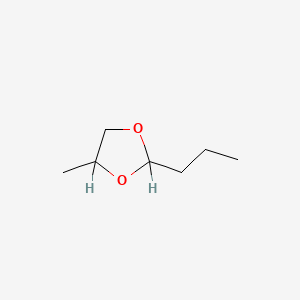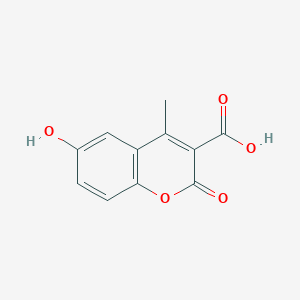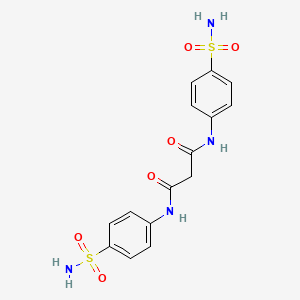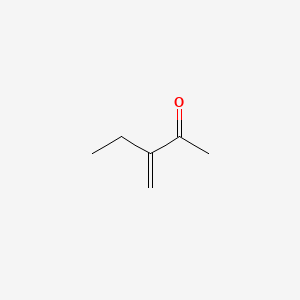![molecular formula C12H12N2 B3052740 [1,1'-Biphenyl]-3,4-diamine CAS No. 4458-39-3](/img/structure/B3052740.png)
[1,1'-Biphenyl]-3,4-diamine
描述
[1,1’-Biphenyl]-3,4-diamine is an organic compound that consists of two benzene rings connected by a single bond, with amine groups attached to the 3rd and 4th positions of one of the benzene rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,4-diamine typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce [1,1’-Biphenyl]-3,4-dinitrobenzene.
Reduction of Nitro Groups: The dinitro compound is then reduced to [1,1’-Biphenyl]-3,4-diamine using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-3,4-diamine may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3,4-diamine can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be further reduced to form various amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonic acids, and nitrating agents can be used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted biphenyl derivatives with different functional groups.
Chemistry:
Organic Synthesis: [1,1’-Biphenyl]-3,4-diamine is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Industry:
Materials Science: [1,1’-Biphenyl]-3,4-diamine is used in the production of polymers and advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of [1,1’-Biphenyl]-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The compound’s effects on cellular pathways and processes are currently under investigation in various research studies.
相似化合物的比较
[1,1’-Biphenyl]-4,4’-diamine: Similar structure but with amine groups at the 4th positions of both benzene rings.
[1,1’-Biphenyl]-2,2’-diamine: Amine groups at the 2nd positions of both benzene rings.
Uniqueness:
Position of Amine Groups: The unique positioning of the amine groups at the 3rd and 4th positions of one benzene ring in [1,1’-Biphenyl]-3,4-diamine gives it distinct chemical and physical properties compared to its isomers.
Reactivity: The specific arrangement of functional groups influences the compound’s reactivity and interactions with other molecules, making it suitable for specific applications in synthesis and materials science.
属性
IUPAC Name |
4-phenylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEFUIBOKLKQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196229 | |
| Record name | (1,1'-Biphenyl)-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4458-39-3 | |
| Record name | (1,1'-Biphenyl)-3,4-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004458393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
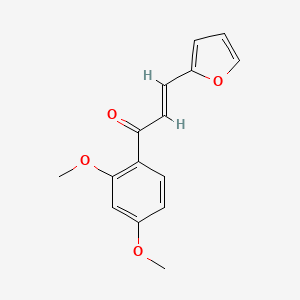
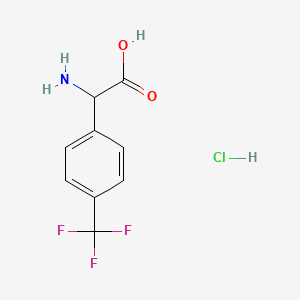
![3-[[[(3-CHLORO-4-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID](/img/structure/B3052660.png)
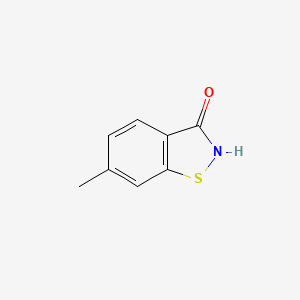
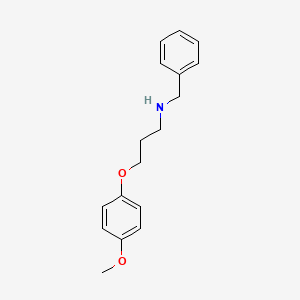

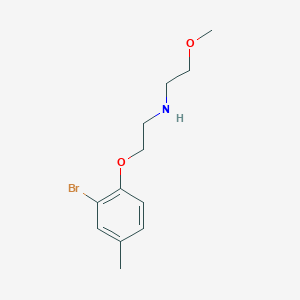
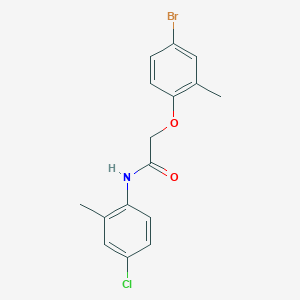

![6-Oxabicyclo[3.2.1]octan-7-one](/img/structure/B3052673.png)
